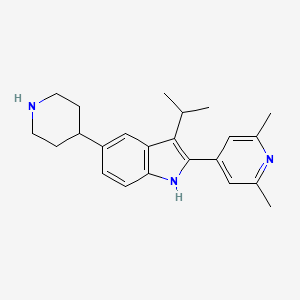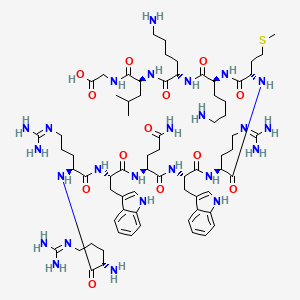
2-(2,6-dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS905 is a potent dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) with good selectivity against Toll-like receptor 9 (TLR9) and other family members . This compound is primarily used in research studies related to the treatment of diseases such as psoriasis, arthritis, and lupus .
Preparation Methods
The preparation of BMS905 involves synthetic routes that include the use of various reagents and reaction conditions. One common method involves the preparation of a stock solution by dissolving the compound in dimethyl sulfoxide (DMSO) to achieve a concentration of 40 milligrams per milliliter . The compound is then subjected to further reactions to achieve the desired purity and concentration . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
BMS905 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BMS905 has a wide range of scientific research applications, including:
Mechanism of Action
BMS905 exerts its effects by inhibiting the activity of Toll-like receptor 7 and Toll-like receptor 8. These receptors are involved in the recognition of pathogen-associated molecular patterns and the initiation of immune responses . By inhibiting these receptors, BMS905 reduces the production of pro-inflammatory cytokines and other immune mediators, thereby modulating the immune response .
Comparison with Similar Compounds
BMS905 is unique in its dual inhibition of Toll-like receptor 7 and Toll-like receptor 8, with good selectivity against Toll-like receptor 9 . Similar compounds include:
Hydroxychloroquine: An alkalinizing lysosomatropic drug that inhibits Toll-like receptor 7 and Toll-like receptor 9.
Imiquimod: An immune response modifier that acts as a Toll-like receptor 7 agonist.
Resiquimod: A Toll-like receptor 7 and Toll-like receptor 8 agonist that induces cytokine upregulation.
Properties
Molecular Formula |
C23H29N3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)-5-piperidin-4-yl-3-propan-2-yl-1H-indole |
InChI |
InChI=1S/C23H29N3/c1-14(2)22-20-13-18(17-7-9-24-10-8-17)5-6-21(20)26-23(22)19-11-15(3)25-16(4)12-19/h5-6,11-14,17,24,26H,7-10H2,1-4H3 |
InChI Key |
XSXCQWXAFRASGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=C(C3=C(N2)C=CC(=C3)C4CCNCC4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)




![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)


![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)




